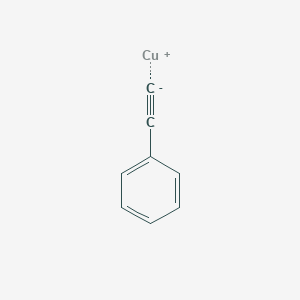
铜(I)苯基乙炔基
描述
Copper(I) Phenylacetylide
Copper(I) phenylacetylide is a coordination compound with interesting structural and chemical properties. It is known for its triangular copper(I) complex structure and its ability to participate in various chemical reactions, including catalysis.
Synthesis Analysis
The synthesis involves the formation of a cationic trinuclear copper(I) complex bicapped by two bridging σ-bonded phenylacetylide groups. This synthesis demonstrates the complex's unique structural features, including μ3-η1 fashion bonding of the phenylacetylide groups to the copper atoms (Díez et al., 1991).
Molecular Structure Analysis
The complex exhibits a triangular arrangement with an unprecedented bicapping system involving two asymmetric μ3-η1-acetylide ligands, highlighting its novel structural characteristics.
Chemical Reactions and Properties
Copper(I) phenylacetylide plays a significant role in catalyzing azole synthesis through nonconcerted Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis and the formation of 1,2,3-triazoles and isoxazoles (Himo et al., 2004).
科学研究应用
Copper-catalysed photoinduced decarboxylative alkynylation
- Scientific Field : Chemical Science
- Application Summary : This method uses copper catalysts CuCl and Cu(acac)2 for the decarboxylative cross-coupling of various carboxylic acids . The photoexcitation of copper acetylides with electron-rich NEt3 as a ligand provides a general strategy to generate a range of alkyl radicals from Redox-active esters (RAEs) of carboxylic acids .
- Methods of Application : The reaction involves the photoexcitation of copper acetylides, which can be readily coupled with a variety of aromatic alkynes . The scope of this cross-coupling reaction can be further expanded to aliphatic alkynes and alkynyl silanes using a catalytic amount of preformed copper-phenylacetylide .
- Results or Outcomes : The reaction pathway and the role of the bidentate acetylacetonate ligand of the copper intermediate in inhibiting the homo-coupling of the alkyne were revealed through DFT calculations .
Synthesis of Substituted Tolanes
- Scientific Field : Organic Chemistry
- Application Summary : Copper(I) phenylacetylide participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes .
- Methods of Application : If possessing an ortho amino or hydroxy group, the substituted tolanes can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo[3,2-b]pyridines .
- Results or Outcomes : The outcome of this process is the production of substituted tolanes, which can further yield 2-phenylbenzofurans, -indoles, and -furo[3,2-b]pyridines .
Copper(I) Catalyzed CO2 Addition to Phenylacetylene
- Scientific Field : Inorganic Chemistry
- Application Summary : The complexation of copper phenylacetylide is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene .
- Methods of Application : The characterization of the resulting complexes was performed with solid state NMR spectroscopy amended by IR spectroscopy, mass spectrometry, and elemental analysis due to their poor solubility .
- Results or Outcomes : These complexes feature luminescent properties, albeit with limited quantum yield .
Electrochemical Synthesis for Use in Click Chemistry
- Scientific Field : Electro-Organic Chemistry
- Application Summary : Copper(I) acetylides can be synthesized electrochemically using simultaneous copper oxidation and Hofmann elimination of quaternary ammonium salts . This method is efficient and sustainable .
- Methods of Application : The electrochemically generated base is also regenerated electrochemically, making it catalytic . An electrochemically-promoted, one-pot CuAAC reaction was performed, which serves as a promising initial demonstration of this approach in a pharmaceutically-relevant reaction .
- Results or Outcomes : The outcome of this process is the production of copper(I) acetylides, which are valuable intermediates in many synthetic processes .
Synthesis of Copper Phenylacetylide
- Scientific Field : Chemical Synthesis
- Application Summary : Copper(I) phenylacetylide plays an important role in medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis .
- Methods of Application : The synthesis of Copper(I) phenylacetylide involves specific chemical reactions .
- Results or Outcomes : The outcome of this process is the production of Copper(I) phenylacetylide, which has a characteristic yellow color in the solid state, making it easy to identify .
Preparation of Copper Acetylide for Diyne Product Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Copper acetylide is used as an intermediary for the synthesis of diyne products .
- Methods of Application : Dichloromethane is used as a solvent for this reaction, as it prevents the copper acetylide from precipitating out of solution upon formation .
- Results or Outcomes : The outcome of this process is better yields of the diyne product when exposed to aerial O2 .
Synthesis, Structure and Cu-Phenylacetylide Coordination of an Unsymmetrically Substituted Bulky dppf-Analog
- Scientific Field : Inorganic Chemistry
- Application Summary : The ligand properties were explored in the complexation of copper phenylacetylide which is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene .
- Methods of Application : The characterization of the resulting complexes was performed with solid state NMR spectroscopy amended by IR spectroscopy, mass spectrometry, and elemental analysis due to their poor solubility .
- Results or Outcomes : These complexes feature luminescent properties, albeit with limited quantum yield .
Electrochemical Synthesis of Copper(I) Acetylides via Simultaneous Copper Ion and Catalytic Base Electrogeneration for Use in Click Chemistry
- Scientific Field : Electro-Organic Chemistry
- Application Summary : An efficient and sustainable electrochemical synthesis of copper(I) acetylides using simultaneous copper oxidation and Hofmann elimination of quaternary ammonium salts .
- Methods of Application : The electrochemically generated base was also regenerated electrochemically, making it catalytic . An electrochemically-promoted, one-pot CuAAC reaction was performed, which serves as a promising initial demonstration of this approach in a pharmaceutically-relevant reaction .
- Results or Outcomes : The outcome of this process is the production of copper(I) acetylides, which are valuable intermediates in many synthetic processes .
Electrochemical Preparation and Applications of Copper
- Scientific Field : Electrochemistry
- Application Summary : Dichloromethane is used as a solvent for this reaction, as it prevents the copper acetylide from precipitating out of solution upon formation .
- Methods of Application : The reaction involves the use of dichloromethane as a solvent .
- Results or Outcomes : The outcome of this process is better yields of the diyne product when exposed to aerial O2 .
安全和危害
未来方向
Copper(I) phenylacetylide has been used in various research studies, including the synthesis of amides through visible light-mediated radical reactions . Its potential applications in medicinal chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis make it a promising area for future research .
属性
IUPAC Name |
copper(1+);ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLVZUJLUPAJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(I) phenylacetylide | |
Synthesis routes and methods
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


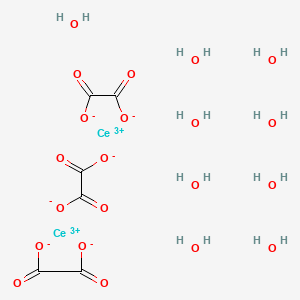
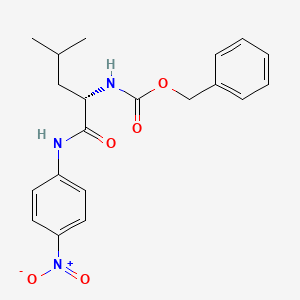
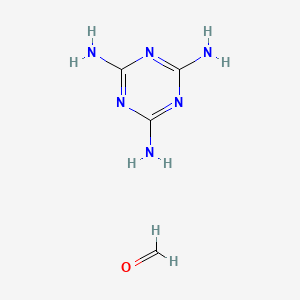
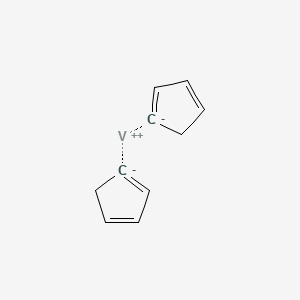
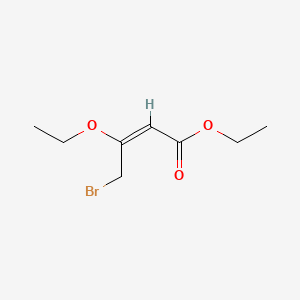
![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)